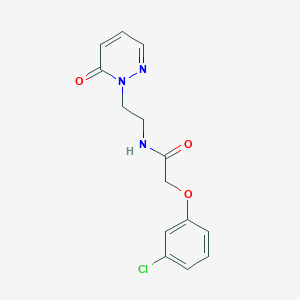
3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H3BrF4O . It has a molecular weight of 271.01 . The IUPAC name for this compound is 3-bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde is 1S/C8H3BrF4O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-3H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde is a solid compound .Aplicaciones Científicas De Investigación
Agrochemical Applications
3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde and its derivatives play a significant role in the agrochemical industry . They are used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical ingredients . These compounds are primarily used for crop protection from pests .
Pharmaceutical Applications
In the pharmaceutical industry, 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde and its derivatives are used in the synthesis of several drugs . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
Trifluoromethylpyridines, synthesized using 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde, are also used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Synthesis of 2-Amino-5-Trifluoromethylquinazoline
2-Fluoro-6-(trifluoromethyl)benzaldehyde, a derivative of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde, is used in the synthesis of 2-amino-5-trifluoromethylquinazoline .
Synthesis of Diaryl Ether
2-Fluoro-6-(trifluoromethyl)benzaldehyde is also employed for the synthesis of diaryl ether .
Synthesis of Substituted Benzo[b]thiophene-2-Carboxylates
2-Fluoro-6-(trifluoromethyl)benzaldehyde can be used in the synthesis of substituted benzo[b]thiophene-2-carboxylates .
Preparation of ω-(Dimethylamino)-Alkylethyl-4(-2-(Trifluorormethyl)Phenyl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylates
2-(Trifluoromethyl)benzaldehyde, another derivative of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde, has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates .
Preparation of Methyl (E)-2-[2-[(E)-2-(2-Trifluoromethylphenyl)Vinyl]-Phenyl]-3-Methoxyacrylate
2-(Trifluoromethyl)benzaldehyde is also used in the preparation of methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner reaction .
These are just a few of the many potential applications of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde in scientific research. As the development of fluorinated organic chemicals continues to grow, it is expected that many novel applications will be discovered in the future .
Propiedades
IUPAC Name |
3-bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJSBNXPUWBXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C=O)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(p-tolyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2780044.png)




![2-[(3-Chlorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2780053.png)
![(5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2780054.png)






![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1H-indazole-3-carboxamide](/img/structure/B2780066.png)